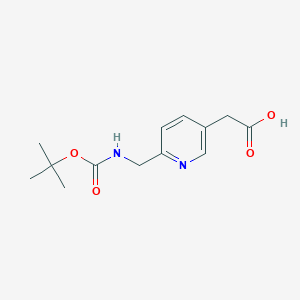

2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid

描述

This compound is a pyridine-based acetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino methyl group at the 6-position of the pyridine ring. It serves as a critical intermediate in peptide nucleic acid (PNA) synthesis, enabling sequence-selective recognition of double-stranded DNA . Its synthesis involves hydrolysis of ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate (3) under basic conditions (NaOH/MeOH), yielding the carboxylic acid functionality .

属性

分子式 |

C13H18N2O4 |

|---|---|

分子量 |

266.29 g/mol |

IUPAC 名称 |

2-[6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]acetic acid |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-10-5-4-9(7-14-10)6-11(16)17/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,16,17) |

InChI 键 |

BSSKWPOQFZJTGP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid generally follows a multi-step process:

Step 1: Protection of the Amino Group

The amino group on the pyridine ring is protected using tert-butoxycarbonyl anhydride (Boc anhydride) in the presence of a base such as triethylamine. This step prevents the amino group from interfering in subsequent reactions and ensures selective functionalization elsewhere on the molecule.Step 2: Introduction of the Acetic Acid Moiety

The Boc-protected pyridine derivative is reacted with an acetic acid derivative, typically bromoacetic acid or ethyl bromoacetate, under basic conditions to attach the acetic acid side chain at the 3-position of the pyridine ring.Step 3: Hydrolysis of Ester to Carboxylic Acid

If an ester intermediate (e.g., ethyl ester) is used, hydrolysis under basic conditions (e.g., sodium hydroxide in methanol/water) converts the ester to the free acetic acid functionality.Step 4: Purification

The crude product is purified by recrystallization or chromatographic methods such as high-performance liquid chromatography (HPLC) to achieve high purity.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Boc anhydride, triethylamine, dichloromethane, 0-25 °C | Amino group protection | >90 (typical) |

| 2 | Bromoacetic acid or ethyl bromoacetate, base (e.g., K2CO3), DMF, 50-80 °C | Side-chain introduction | 70-85 |

| 3 | NaOH, MeOH/H2O, reflux | Ester hydrolysis to carboxylic acid | 80-90 |

| 4 | Recrystallization or HPLC | Purification | >95 purity |

Industrial Production Considerations

In industrial settings, the synthesis is scaled up using automated reactors and continuous flow systems to improve efficiency and yield. Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions ensure product purity suitable for pharmaceutical or research applications.

Alternative Synthetic Routes

Some literature suggests starting from methyl 2-(6-aminopyridin-3-yl)acetate, which is then Boc-protected and hydrolyzed to the acid. This route can be advantageous depending on the availability of starting materials and desired scale.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- [^1H NMR and ^13C NMR](pplx://action/followup) confirm the presence of the Boc-protected amino group, the pyridine ring substitution pattern, and the acetic acid side chain.

- Characteristic signals include tert-butyl protons (~1.4 ppm, singlet), methylene protons adjacent to nitrogen and carboxyl groups (3.5-4.5 ppm), and aromatic protons of the pyridine ring (6.5-8.0 ppm).

High-Performance Liquid Chromatography (HPLC)

- Purity is typically confirmed to be greater than 95% by HPLC with UV detection.

- Retention times correspond to the expected polarity and molecular structure.

Infrared Spectroscopy (FT-IR)

- Characteristic absorption bands include carbonyl stretches from the Boc group (~1700 cm^-1) and carboxylic acid (~1720 cm^-1).

- N-H stretching vibrations confirm the presence of the protected amino group.

Mass Spectrometry (MS)

- Molecular ion peaks consistent with the molecular weight of approximately 309.36 g/mol confirm molecular identity.

Complete Research Results and Notes

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Boc Protection | Boc anhydride with base (triethylamine) | High selectivity, mild conditions | Requires careful moisture control |

| Side Chain Introduction | Alkylation with bromoacetic acid/ester under base | Straightforward, good yields | Possible side reactions if not controlled |

| Ester Hydrolysis | NaOH in MeOH/H2O reflux | Efficient conversion to acid | Requires neutralization and extraction steps |

| Purification | Recrystallization or HPLC | High purity product | HPLC costly at large scale |

| Industrial Scale-up | Automated reactors, continuous flow | Improved reproducibility and throughput | Requires investment in equipment |

化学反应分析

Types of Reactions

2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

科学研究应用

2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid depends on its specific application and the target molecule or pathway. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions, making it a valuable tool in chemical biology and medicinal chemistry.

相似化合物的比较

Structural Features and Substituent Variations

The following table highlights key structural differences and similarities among related compounds:

*Molecular weight calculated based on formula C₁₂H₁₈N₂O₄.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in ’s compound increases lipophilicity (logP ~2.5) compared to the target compound (logP ~1.8), affecting membrane permeability.

- Acidity : The acetic acid moiety (pKa ~2.5) dominates acidity across all compounds, but electron-withdrawing groups (e.g., -CF₃ in ) may slightly lower pKa.

- Stability : Boc-protected amines (target compound, –11) exhibit enhanced stability under basic conditions but are labile in acidic media.

*Estimated using computational tools (e.g., ChemAxon).

Reactivity and Functionalization Potential

- Target Compound : The Boc group enables selective deprotection for further coupling (e.g., with PNA backbones via amide bonds) .

- Chloro/Trifluoromethyl Analog () : The chloro group permits nucleophilic substitution (e.g., with amines or thiols), while -CF₃ stabilizes adjacent electrophilic centers.

- Difluoropiperidine Derivative () : The difluorinated ring enhances metabolic stability and rigidity, making it valuable in kinase inhibitor design.

生物活性

2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid, commonly referred to as a pyridine derivative, has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pyridine moiety, is being explored for its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 309.36 g/mol. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyridinyl compounds have shown the ability to induce cell death through mechanisms such as methuosis and microtubule disruption. Research has demonstrated that certain substitutions on the pyridine ring can enhance cytotoxicity against various cancer cell lines, suggesting that modifications to this compound could yield potent anticancer agents .

The biological activity of this compound may be linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies have shown that similar compounds can cause mitotic arrest in cancer cells, leading to increased accumulation in the G2/M phase of the cell cycle. This effect is often accompanied by morphological changes indicative of cell stress or death .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of pyridine derivatives, researchers treated cancer cells with varying concentrations of the compound. The results indicated that at concentrations as low as 0.1 μM, certain derivatives exhibited significant cytotoxic effects, with morphological changes consistent with apoptosis observed at higher concentrations .

| Concentration (μM) | Viability (%) | Morphological Changes |

|---|---|---|

| 0.1 | 80 | None |

| 1 | 50 | Cell rounding |

| 10 | 10 | Detachment |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds induce cell death. Flow cytometry analysis revealed that treatment with the compound led to a significant increase in sub-G1 population, indicating apoptosis. The study highlighted that the presence of the Boc group may influence the compound's ability to interact with target proteins involved in cell cycle regulation .

常见问题

How can researchers optimize the multi-step synthesis of 2-(6-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)acetic acid to improve yield and purity?

Basic

Optimization requires meticulous control of reaction conditions (temperature, solvent choice, and reaction time) during key steps such as Boc-protection of the amine, coupling to the pyridine ring, and acetic acid moiety introduction. Design of Experiments (DoE) methodologies can systematically reduce trial-and-error approaches by identifying critical parameters and interactions, enhancing reproducibility and efficiency . Analytical techniques like HPLC and NMR should validate intermediate purity at each stage to minimize side reactions .

What analytical methods are most reliable for confirming the structural integrity and purity of this compound?

Basic

High-resolution NMR spectroscopy (¹H/¹³C) is critical for verifying the Boc-protected amine, pyridine ring substitution pattern, and acetic acid linkage. HPLC with UV/Vis or MS detection ensures purity (>95%), while FT-IR can confirm functional groups (e.g., carbonyl from Boc). Cross-referencing with PubChem data (e.g., InChIKey, molecular formula) adds validation .

What methodological approaches are recommended for investigating its pharmacological interactions?

Advanced

Use in vitro assays (e.g., enzyme inhibition, receptor binding) with dose-response curves to assess potency. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like kinases or proteases, guided by structural analogs such as pyrrolidine derivatives . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics .

How should researchers address contradictions in reported synthetic yields or characterization data?

Advanced

Reproducibility issues often stem from unreported proprietary conditions (e.g., exact catalyst ratios). Systematic DoE replication and open sharing of raw data (e.g., reaction logs, spectra) can resolve discrepancies. Comparative studies with PubChem’s similarity indices (e.g., 0.76–0.89 for pyridine analogs) may identify structural outliers .

What strategies ensure the compound’s stability during long-term storage and handling?

Advanced

Store under inert atmosphere (argon) at –20°C to prevent Boc-group hydrolysis. Monitor degradation via accelerated stability studies (ICH guidelines) using HPLC. Lyophilization improves solid-state stability, while avoiding protic solvents (e.g., water, alcohols) minimizes esterification of the acetic acid group .

How can computational modeling enhance the understanding of its reactivity or target interactions?

Advanced

Quantum mechanical calculations (e.g., DFT) predict reaction pathways for synthetic optimization, while molecular dynamics simulations model solvation effects. For target interactions, ensemble docking accounts for protein flexibility, and free-energy perturbation (FEP) refines binding affinity predictions .

What are its potential applications in drug discovery, and how can SAR studies be designed?

Advanced

Analogous compounds show activity in kinase inhibition and protease modulation. SAR studies should systematically vary the Boc group, pyridine substituents, and acetic acid chain. Use similarity indices (e.g., PubChem’s 0.76–0.89 range) to prioritize analogs for testing . High-throughput screening (HTS) against disease-relevant targets (e.g., cancer cell lines) identifies lead candidates .

What alternative synthetic routes could improve sustainability or scalability?

Advanced

Explore green chemistry approaches: biocatalytic amide coupling, microwave-assisted reactions, or solvent-free conditions. Boronic acid cross-coupling (e.g., Suzuki-Miyaura) could streamline pyridine ring functionalization, leveraging intermediates like 6-(Boc-amino)pyridine-3-boronic acid . Life-cycle assessment (LCA) metrics evaluate environmental impact .

Which biological assays are most suitable for evaluating its therapeutic potential?

Advanced

In vitro cytotoxicity (MTT assay) and selectivity profiling against off-target receptors (e.g., GPCRs) are foundational. For mechanistic insights, use CRISPR-engineered cell lines or siRNA knockdowns. In vivo pharmacokinetics (e.g., half-life, bioavailability) require LC-MS/MS quantification in plasma .

What precautions are necessary for safe handling and storage?

Basic

Follow SDS guidelines: use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Store in amber vials under inert gas, with desiccants to prevent moisture. Regularly monitor purity via HPLC to detect degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。